Validated Fragment Hit in Allosteric PTP1B Site vs. 6-Trifluoromethyl Analog
The deprotected scaffold (5S)-5-(trifluoromethyl)-1,4-diazepane (derived directly from the title compound) is a confirmed fragment hit in a large-scale PanDDA crystallographic analysis of PTP1B [1]. The 5-regioisomer was one of very few fragments identified as binding to the novel allosteric site identified computationally. In contrast, the 6-trifluoromethyl diazepane scaffold was not identified as a hit in the same comprehensive screen, indicating a critical dependence on the 5-position substitution for productive binding interactions.
| Evidence Dimension | Fragment Hit Status in PTP1B Allosteric Site Crystallography |
|---|---|
| Target Compound Data | Confirmed fragment hit; ligand-bound crystal structure deposited (PDB 7GTE, Ligand A1ABO) |
| Comparator Or Baseline | 6-(trifluoromethyl)-1,4-diazepane scaffold: Not identified as a hit in the equivalent PanDDA screen for PTP1B |
| Quantified Difference | Qualitative hit vs. non-hit distinction; binding validated by electron density (Real space correlation coefficient: 0.548) [1] |
| Conditions | PanDDA computational reanalysis of PTP1B crystallographic datasets; X-ray resolution 1.90 Å; fragment library screening |
Why This Matters
This provides a unique, experimentally validated starting point for structure-guided optimization of PTP1B allosteric inhibitors that cannot be achieved with any other diazepane regioisomer.
- [1] Mehlman, T., Ginn, H.M., Keedy, D.A. An expanded trove of fragment-bound structures for the allosteric enzyme PTP1B from computational reanalysis of large-scale crystallographic data. Structure 32, 1231-1238.e4 (2024). View Source
